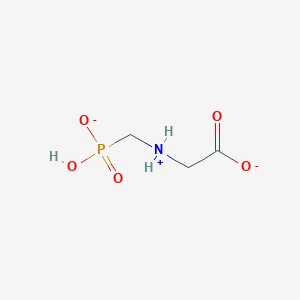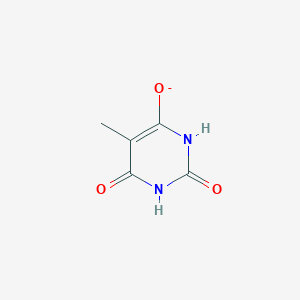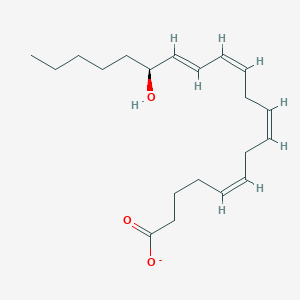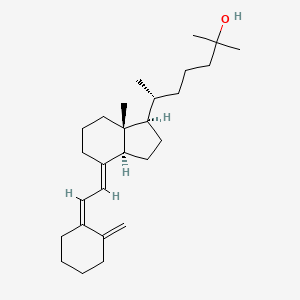
Glyphosate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyphosate(1-) is an organophosphate oxoanion obtained by the deprotonation of the carboxy and one of the phosphate OH groups as well as protonation of the amino group of glyphosate. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a glyphosate. It is a conjugate acid of a glyphosate(2-).
科学的研究の応用
Overview of Glyphosate in Planted Forests
Glyphosate-based herbicides are commonly used in planted forests for vegetation control. They are applied in compliance with legal recommendations and by trained professionals. Research indicates that when used as directed, the risk of exposure to levels exceeding toxicity standards is low, and there are no significant adverse effects on terrestrial and aquatic fauna. However, additional research is needed in some areas, like glyphosate use in forests outside North America and potential indirect effects of glyphosate in sediments (Rolando et al., 2017).
Glyphosate Use in Agriculture and Associated Risks
The volume of glyphosate-based herbicides (GBHs) used in agriculture has increased significantly since the 1970s, with a corresponding rise in glyphosate presence in water sources, air, and food supplies. Recent studies point to the need for reevaluation of glyphosate toxicity. Despite regulatory authorities setting high acceptable exposure limits, emerging research suggests a reexamination of glyphosate's potential hazards (Myers et al., 2016).
Glyphosate Exposure in Occupational Settings
A study on winegrowers exposed to glyphosate did not reveal significant absorption or health concerns under the conditions examined. However, the ongoing scientific debate highlights the need for further research in understanding the effects of glyphosate in occupational settings (Ferrian et al., 2020).
Yield Effects of Glyphosate in Non-GMO Farming
Research assessing the yield effects of glyphosate in European non-GMO cropping systems found no scientific basis for published economic calculations on glyphosate yield benefits. Future studies should be adapted to Europe-specific conditions to adequately cover current cropping systems (Wiese & Steinmann, 2020).
Estimated Human and Environmental Exposure to Glyphosate
Studies indicate that systemic exposures to glyphosate in humans and animals are less than the acceptable daily intakes and reference doses set by regulatory agencies. These exposures represent a minimal risk, suggesting glyphosate's limited impact on human health and the environment under current use patterns (Solomon, 2019).
Glyphosate Tolerance in Soybean
Research on glyphosate-tolerant soybean crops has shown some phytotoxic effects affecting nutritional balance and photosynthesis. The study suggests a need for further investigation to clarify the impacts and optimize the use of glyphosate in tolerant soybean crops (Albrecht et al., 2017).
Sublethal Doses of Glyphosate on Lettuce
A study examining the effects of sublethal doses of glyphosate on lettuce showed stimulation of stem growth and fresh weight at certain doses, but inhibition at higher doses. These findings are currently limited to scientific research and not applicable to broader agricultural practices (Meseldžija et al., 2018).
Carcinogenicity and Toxicity Assessments
特性
製品名 |
Glyphosate(1-) |
|---|---|
分子式 |
C3H7NO5P- |
分子量 |
168.07 g/mol |
IUPAC名 |
2-[[hydroxy(oxido)phosphoryl]methylazaniumyl]acetate |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/p-1 |
InChIキー |
XDDAORKBJWWYJS-UHFFFAOYSA-M |
正規SMILES |
C(C(=O)[O-])[NH2+]CP(=O)(O)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A(2-)](/img/structure/B1263063.png)




![1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine](/img/structure/B1263068.png)
![N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263072.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)





